molecular formula C7H13ClFNO2 B2842448 (1R,3R)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic acid;hydrochloride CAS No. 2361610-37-7

(1R,3R)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic acid;hydrochloride

Cat. No. B2842448
CAS RN: 2361610-37-7
M. Wt: 197.63
InChI Key: FUZPPWZDQKMIKH-HCSZTWNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,3R)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic acid;hydrochloride” is a chemical compound, but there’s no detailed description available in the sources I found .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Chemical Reactions Analysis

There’s no available information on the chemical reactions involving this compound .

Scientific Research Applications

Antibacterial Agents

Compounds with structures similar to (1R,3R)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic acid, such as 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues, have been synthesized and evaluated for antibacterial activity. These compounds, with amino- and hydroxy-substituted cyclic amino groups, have shown promising results in in vitro and in vivo antibacterial screenings, offering insights into potential antibacterial applications of related structures (Egawa et al., 1984).

PET Imaging Agents

The compound has relevance in the field of Positron Emission Tomography (PET) imaging. Enantiomers of cyclic amino acids, including variations of (1R,3R)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic acid, have been radiolabeled for use as PET imaging agents. Studies indicate these compounds are substrates for amino acid transport and show promise in tumor imaging, as demonstrated by high tumor-to-normal brain tissue ratios in animal models (Pickel et al., 2020), (Pickel et al., 2021).

Antitumor and Antibacterial Activity

Further applications include the study of 5-methylenecyclopentanone-3-carboxylic acid, an antitumor isomer of sarkomycin, synthesized from cyclopentanone-3-carboxylic acid, structurally related to (1R,3R)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic acid. This compound has shown significant antitumor and antibacterial activities (Umezawa & Kinoshita, 1957).

Amino Acid Derivatives and Bioconjugation

There is research on the mechanism of amide formation involving compounds like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) and carboxylic acids, which is relevant for bioconjugation in aqueous media. This research can be applicable to understanding the reactivity and potential bioconjugation applications of (1R,3R)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic acid; hydrochloride (Nakajima & Ikada, 1995).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found .

properties

IUPAC Name

(1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2.ClH/c8-7(4-9)2-1-5(3-7)6(10)11;/h5H,1-4,9H2,(H,10,11);1H/t5-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZPPWZDQKMIKH-HCSZTWNASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)(CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](C[C@@H]1C(=O)O)(CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3R)-3-(Aminomethyl)-3-fluorocyclopentane-1-carboxylic acid;hydrochloride

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